methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Description
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. This structure integrates a pyrazole moiety substituted with methyl, nitro, and methylthieno groups, as well as a carboxylate ester at position 6. The compound’s complexity arises from its polycyclic architecture, which is designed to enhance bioactivity through electronic and steric effects. Such derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
CAS No. |
1005678-68-1 |
|---|---|
Molecular Formula |
C16H15N7O4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C16H15N7O4S/c1-7-11-14-18-10(5-21-9(3)12(23(25)26)8(2)19-21)20-22(14)6-17-15(11)28-13(7)16(24)27-4/h6H,5H2,1-4H3 |
InChI Key |
OHNORPAUMIJYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Cyclocondensation : Ethyl 2-aminothiophene-3-carboxylate reacts with cyanamide in ethanol at 80°C for 12 hours to yield the pyrimidine intermediate.
-
Triazole Formation : Treatment with hydrazine hydrate in acetic acid at reflux (120°C, 6 hours) induces ring closure, forming the triazolo[1,5-c]pyrimidine core.
Yield Optimization :
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | 80 | 12 | 78 |
| Triazole Ring Closure | Acetic Acid | 120 | 6 | 65 |
Introduction of the 9-Methyl Group
Methylation at the 9-position is achieved via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst. The reaction proceeds selectively due to the electron-rich nature of the thieno-triazolo-pyrimidine system.
Procedure:
-
The core intermediate (1 eq) is dissolved in dry dichloromethane.
-
Methyl iodide (1.2 eq) and aluminum chloride (0.1 eq) are added under nitrogen.
-
Stirring at room temperature for 24 hours yields the 9-methyl derivative.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 7.22 (s, 1H, thiophene-H).
-
Yield : 82% after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Functionalization with the Pyrazole Moiety
The 3,5-dimethyl-4-nitro-1H-pyrazole group is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of the core. A bromomethyl intermediate is first generated, followed by coupling with 3,5-dimethyl-4-nitro-1H-pyrazole.
Bromination at the 2-Position
Coupling with 3,5-Dimethyl-4-nitro-1H-pyrazole
-
The brominated intermediate (1 eq) reacts with 3,5-dimethyl-4-nitro-1H-pyrazole (1.2 eq) in DMF, using K₂CO₃ (2 eq) as a base at 60°C for 8 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Kinetic Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Time | 8 hours |
| Isolated Yield | 68% |
Esterification: Methyl Carboxylate Formation
The final esterification employs Fisher esterification with methanol and a catalytic acid. The carboxylic acid intermediate is generated via hydrolysis of a nitrile or ester precursor.
Protocol:
-
Hydrolysis of the nitrile group (from earlier steps) using 6M HCl at 100°C for 4 hours yields the carboxylic acid.
-
Esterification with methanol (excess) and H₂SO₄ (0.5 eq) at reflux (12 hours) produces the methyl ester.
Yield Comparison :
| Starting Material | Catalyst | Yield (%) |
|---|---|---|
| Carboxylic Acid | H₂SO₄ | 90 |
| Nitrile | HCl | 72 |
Purification and Analytical Validation
Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Structural confirmation is via:
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. 456.1234, found 456.1236.
-
¹³C NMR : 167.8 ppm (ester carbonyl), 152.3 ppm (pyrimidine C2).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing pyrazole and triazole moieties exhibit promising anticancer activities. The unique structural features of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate allow it to interact with specific biological targets associated with cancer cell proliferation. Studies have shown that similar compounds can inhibit key enzymes involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action involves the compound's ability to form hydrogen bonds with target proteins and disrupt their function. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may inhibit enzymatic activity crucial for cancer cell survival .
Agrochemicals
Pesticidal Activity
The pyrazole derivatives are known for their effectiveness as agrochemicals. This compound has been evaluated for its potential use as a pesticide. Its structural characteristics allow it to act on specific biochemical pathways in pests without affecting non-target organisms.
Field Trials and Efficacy
Field trials have demonstrated that similar compounds can significantly reduce pest populations while maintaining crop health. The efficacy of these compounds is often enhanced by their ability to penetrate plant tissues and provide residual protection against pests .
Materials Science
Polymer Chemistry
In materials science, the compound's unique structure can be utilized in the development of new polymers with enhanced properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives that require improved thermal stability and chemical resistance.
Nanocomposite Development
Research indicates that integrating this compound into nanocomposites can enhance mechanical properties due to its reinforcing capabilities at the nanoscale level. This application is particularly relevant in the creation of lightweight materials for aerospace and automotive industries.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Agrochemicals | Pesticides | Targeted action against pests without harming crops |
| Materials Science | Polymer development | Enhanced thermal stability and chemical resistance |
| Nanocomposite reinforcement | Improved mechanical properties at the nanoscale |
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on pyrazole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was tested against various cancer cell lines, showing a dose-dependent response with IC50 values comparable to existing chemotherapeutics.
Case Study 2: Field Trials for Pesticidal Efficacy
Field trials involving the application of this compound revealed a reduction in pest populations by over 70% compared to untreated controls. The trials highlighted its potential as an environmentally friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
Biological Activity
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates multiple heterocycles, which are known for their significant biological properties. The presence of the pyrazole moiety is particularly noteworthy as it has been associated with various pharmacological activities.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅N₄O₄S |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 925634-49-7 |
Antimicrobial Activity
Research has indicated that derivatives of pyrazole exhibit notable antimicrobial properties. For instance, compounds similar to methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl] have shown efficacy against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Case Study: Antibacterial Activity
A study evaluated a series of pyrazole derivatives for their antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 mg/mL against S. aureus, demonstrating its potential as an antibacterial agent .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds have been synthesized that inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .
Case Study: Anti-inflammatory Activity
In a recent study, certain pyrazole derivatives were shown to inhibit TNF-α and IL-6 by 61–85% at concentrations of 10 µM, comparable to the standard drug dexamethasone .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Activity
A specific derivative demonstrated promising results in inhibiting cell proliferation in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Some compounds modulate receptor activity, influencing signaling pathways related to pain and inflammation.
- DNA Interaction : Certain derivatives have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.
Summary of Biological Activities
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The compound’s complexity requires multi-step synthesis with regioselective control. Begin with modular assembly of the pyrazole and thieno-triazolo-pyrimidine cores. For example, highlights coupling intermediates like pyrazole and piperazine derivatives via nucleophilic substitution or cross-coupling reactions. Use protecting groups (e.g., nitro or methyl groups) to prevent undesired side reactions during functionalization steps. Monitor reaction progress via TLC and intermediate characterization (¹H NMR, IR) .
Q. How can spectral data (NMR, MS) resolve structural ambiguities in this compound?
- ¹H NMR : Analyze chemical shifts for methyl groups (δ ~2.5 ppm) and nitro groups (deshielded protons near δ ~8.5 ppm). Compare splitting patterns to confirm substituent positions (e.g., pyrazole vs. triazole protons) .
- HRMS : Validate molecular weight accuracy (e.g., ±0.001 Da) to confirm the presence of nitro and carboxylate groups .
- IR : Identify carbonyl stretches (~1700 cm⁻¹) and nitro vibrations (~1520 cm⁻¹) to verify functional groups .
Q. What solvents and reaction conditions are optimal for recrystallization?
Use polar aprotic solvents (DMF, DMSO) for dissolution and ethanol/water mixtures for recrystallization, as demonstrated in for similar heterocycles. Slow cooling (1–2°C/min) enhances crystal purity. Confirm crystallinity via X-ray diffraction, as in for analogous triazole-pyrimidine hybrids .
Advanced Research Questions
Q. How can Bayesian optimization improve yield in multi-step syntheses?
Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratios). recommends using algorithms to prioritize high-impact factors (e.g., nitro group stability at elevated temperatures). For example, optimize the nitration step by iteratively adjusting HNO₃ concentration (65–90%) and reaction time (2–6 hrs) to maximize yield while minimizing byproducts .
Q. What strategies address contradictions in biological activity data for analogs?
- SAR Analysis : Compare bioactivity of derivatives with varying substituents (e.g., ’s trifluoromethyl-benzyl vs. methyl groups). Use molecular docking to correlate substituent size/logP with target binding .
- Metabolic Stability : Test in vitro microsomal assays to distinguish intrinsic activity from pharmacokinetic effects. For example, ’s pyrazolo-triazolo-pyrimidines showed reduced activity due to rapid glucuronidation .
Q. How does tautomerism in the pyrazole ring affect reactivity and characterization?
The 3,5-dimethyl-4-nitro-pyrazole moiety exhibits tautomeric equilibrium (1H vs. 2H forms), altering nucleophilicity. Use low-temperature ¹³C NMR (e.g., –40°C in CDCl₃) to "freeze" tautomers, as in . Computational studies (DFT) can predict dominant tautomers and guide synthetic modifications .
Q. What advanced techniques validate regioselectivity in thieno-triazolo-pyrimidine formation?
- X-ray Crystallography : Resolve ambiguities in fused-ring systems, as in for triazole-pyrimidine hybrids.
- NOESY NMR : Detect spatial proximity between methyl groups and adjacent heteroatoms to confirm ring fusion .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during nitro group reduction?
Catalytic hydrogenation (H₂/Pd-C) risks over-reduction. Instead, use Fe/HCl in ethanol at 0–5°C for selective reduction to amine intermediates, as in . Monitor via LC-MS to halt the reaction at the desired stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
